REACTION_CXSMILES
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[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1.[C:16](O)(=[O:19])[CH:17]=[CH2:18].C1(C=CC(O)=CC=1)O.C1(C)C=CC(S(O)(=O)=O)=CC=1>ClC(Cl)(Cl)C>[C:16]([O:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1)(=[O:19])[CH:17]=[CH2:18]
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Name
|
|
Quantity
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282 g
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Type
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reactant
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Smiles
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OCCCCOC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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230 mL
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Type
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reactant
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Smiles
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C(C=C)(=O)O
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Name
|
|
Quantity
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1.9 g
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Type
|
reactant
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Smiles
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C1(O)=CC=C(O)C=C1
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Name
|
|
Quantity
|
23.7 g
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Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
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|
Quantity
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1.1 L
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Type
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solvent
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Smiles
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ClC(C)(Cl)Cl
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Name
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petroleum ether
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Quantity
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2.5 L
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Type
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solvent
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Smiles
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|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled to from 60° to 70° C.
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Type
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FILTRATION
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Details
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the precipitate is filtered off
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Type
|
WASH
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Details
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washed with petroleum ether
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Type
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CUSTOM
|
Details
|
dried at room temperature under reduced pressure for 24 hours
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Duration
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24 h
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Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)OCCCCOC1=CC=C(C(=O)O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |